An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetamide: Synthesis, Characterization, and Core Chemical Properties
An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetamide: Synthesis, Characterization, and Core Chemical Properties
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Chemical Identity and Properties
2-(4-Bromo-2-methylphenyl)acetamide is a specifically substituted aromatic acetamide. Due to its specialized substitution pattern, it is not listed in major chemical catalogs, and a CAS number has not been assigned. Therefore, its properties are predicted based on its structure and comparison with analogous compounds. The primary logical precursor, (4-Bromo-2-methylphenyl)acetic acid, is a known compound and serves as the key intermediate for the synthesis.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-(4-Bromo-2-methylphenyl)acetamide | ChemDraw |
| Molecular Formula | C₉H₁₀BrNO | Calculated |
| Molecular Weight | 228.09 g/mol | Calculated |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CC(=O)N | ChemDraw |
| CAS Number | Not Assigned | - |
| Appearance (Predicted) | White to off-white solid | Analog Comparison |
| Key Precursor | (4-Bromo-2-methylphenyl)acetic acid | - |
| Precursor CAS No. | 151928-85-1 | PubChem[1] |
Recommended Synthetic Pathway
The most reliable and controllable method for preparing 2-(4-Bromo-2-methylphenyl)acetamide is a two-stage synthesis commencing from the commercially available starting material, 4-bromo-2-methyltoluene.
Overall Synthetic Scheme:
Caption: Proposed two-stage synthesis of the target compound.
This pathway involves:
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Benzylic Bromination: Selective radical bromination of the methyl group on 4-bromo-2-methyltoluene.
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Cyanation: Conversion of the resulting benzyl bromide to a benzyl nitrile.
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Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to form the key carboxylic acid intermediate.
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Amidation: Conversion of the carboxylic acid to the final primary amide product.
Experimental Protocols
Stage 1: Synthesis of (4-Bromo-2-methylphenyl)acetic acid
This stage involves a three-step sequence starting from 4-bromo-2-methyltoluene.
Step 1a: Benzylic Bromination of 4-Bromo-2-methyltoluene
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Principle: N-Bromosuccinimide (NBS) is employed as a source of bromine radicals under thermal or photochemical initiation.[2][3] The reaction proceeds selectively at the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making the benzylic C-H bonds weaker than other sp³ C-H bonds.[4][5] A radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction at a controlled rate.
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Protocol:
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To a solution of 4-bromo-2-methyltoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).
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Heat the mixture to reflux (approx. 77°C) and stir vigorously. The reaction can be monitored by TLC or by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface.
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Filter off the succinimide by-product and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-4-bromo-2-methylbenzene, which can often be used in the next step without further purification.
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Step 1b: Cyanation to (4-Bromo-2-methylphenyl)acetonitrile
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Principle: This is a standard nucleophilic substitution (Sₙ2) reaction where the highly nucleophilic cyanide ion displaces the bromide from the benzylic carbon.[6] Using an aqueous ethanol solvent system ensures the solubility of both the organic substrate and the inorganic sodium cyanide.
-
Protocol:
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Dissolve the crude 1-(bromomethyl)-4-bromo-2-methylbenzene (1.0 eq) in a mixture of ethanol and water.
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Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively. Caution: NaCN is extremely toxic. Handle with extreme care in a fume hood.
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Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude nitrile.
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Step 1c: Hydrolysis to (4-Bromo-2-methylphenyl)acetic acid
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Principle: The nitrile group is hydrolyzed under strong acidic conditions. The nitrogen atom is protonated, making the carbon atom more electrophilic for attack by water. This proceeds via an intermediate amide which is further hydrolyzed to the carboxylic acid and ammonium salt under the harsh conditions.[7]
-
Protocol:
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Add the crude (4-bromo-2-methylphenyl)acetonitrile to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (approx. 110-120°C) and stir for 4-6 hours. The reaction mixture should become homogeneous as the hydrolysis proceeds.
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Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
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Wash the solid with cold water until the washings are neutral to pH paper.
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Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure (4-bromo-2-methylphenyl)acetic acid.
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Stage 2: Amidation to 2-(4-Bromo-2-methylphenyl)acetamide
This final stage converts the intermediate carboxylic acid into the target primary amide.
Caption: Logical workflow for the conversion of carboxylic acid to primary amide.
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Principle: Carboxylic acids do not react directly with ammonia due to a competing acid-base reaction. The acid must first be activated. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is a highly effective method.[8][9] The resulting acyl chloride is a potent electrophile that reacts rapidly with ammonia (a nucleophile) in a nucleophilic acyl substitution reaction to form the stable amide.[10]
-
Protocol:
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Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend (4-bromo-2-methylphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.
-
Cool the solution and carefully remove the DCM and excess SOCl₂ under reduced pressure. This yields the crude acyl chloride as an oil or low-melting solid.
-
Amidation: Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.
-
In a separate flask, cool concentrated ammonium hydroxide (NH₄OH) in an ice bath.
-
Add the acyl chloride solution dropwise to the vigorously stirred ammonium hydroxide solution. A white precipitate of the amide will form immediately.
-
Continue stirring for an additional 30-60 minutes at 0°C.
-
Work-up and Purification: Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold diethyl ether to remove inorganic salts and any unreacted starting material.
-
Dry the product under vacuum to yield 2-(4-Bromo-2-methylphenyl)acetamide. Further purification can be achieved by recrystallization if necessary.
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Predicted Analytical Characterization
Confirmation of the final product structure would rely on standard spectroscopic methods. The following are predicted key features:
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¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Benzylic Protons: A singlet at ~3.6 ppm, integrating to 2H (-CH₂-).
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Methyl Protons: A singlet at ~2.3 ppm, integrating to 3H (-CH₃).
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Amide Protons: Two broad singlets (or one very broad singlet) in the region of 5.5-7.5 ppm, integrating to 2H (-NH₂), which are D₂O exchangeable.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 170-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm).
-
Benzylic Carbon: A signal around 40-45 ppm (-CH₂-).
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Methyl Carbon: A signal around 18-22 ppm (-CH₃).
-
-
IR Spectroscopy:
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N-H Stretching: Two distinct bands (symmetric and asymmetric) in the region of 3100-3400 cm⁻¹.
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C=O Stretching: A strong, sharp absorbance around 1650-1680 cm⁻¹.
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C-Br Stretching: A signal in the fingerprint region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 227 and 229, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Safety and Handling
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Cyanide (NaCN): Highly toxic by all routes of exposure. Contact with acid releases deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a fume hood.
-
Solvents: Carbon tetrachloride is a suspected carcinogen and is hepatotoxic. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling all solvents.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Recent advances in the Willgerodt–Kindler reaction. Tetrahedron, 65(34), 6759-6770.
- Chemistry Steps. (2024, February 10). Benzylic Bromination.
- Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction).
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Wikipedia. Willgerodt rearrangement.
- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- MDPI. (2010, May 17). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
- Chem-Impex. 4'-Bromo-2'-methylacetophenone.
- Fisher Scientific. Amide Synthesis.
- BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- Organic Syntheses. p-BROMOPHENACYL BROMIDE.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Guidechem. (2022, November 20). What is the synthesis and application of 2-Bromo-4'-methylacetophenone?.
- ChemicalBook. 2-Bromo-4'-methylacetophenone synthesis.
- Organic Syntheses. Acetophenone, p-bromo-.
- ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- PubChem. 2-(4-bromo-2-methylphenyl)acetic acid.
- Google Patents. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- PMC - NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
- ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
- Brainly.in. (2018, June 23). conversion of Acetonitrile into Acetic acid.
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